An In-depth Technical Guide to the Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Abstract: This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No: 876717-50-9). This valuable aldehyde is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2,3-dihydro-1H-inden-6-ol. Each stage of the synthesis—O-ethylation via Williamson ether synthesis and subsequent regioselective formylation using the Vilsmeier-Haack reaction—is detailed with mechanistic insights, step-by-step protocols, and causality-driven explanations for experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Overview & Retrosynthetic Analysis
The synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is most logically approached via a two-step sequence that builds the required functionality onto the indane core. The target molecule possesses an ethoxy group at the C6 position and a formyl group at the C5 position.
A retrosynthetic analysis reveals a clear and efficient pathway:
-
Disconnect 1 (C-C bond): The formyl group at C5 can be installed via an electrophilic aromatic substitution, specifically a Vilsmeier-Haack formylation . This reaction is highly effective on electron-rich aromatic rings. The precursor required for this step is therefore 6-ethoxy-2,3-dihydro-1H-indene . The ethoxy group at C6 is a strong ortho-, para-director. It will activate the aromatic ring and direct the incoming electrophile (the Vilsmeier reagent) to the less sterically hindered ortho-position, which is C5.
-
Disconnect 2 (C-O bond): The precursor, 6-ethoxy-2,3-dihydro-1H-indene, is an ether. This can be readily synthesized from the corresponding alcohol, 2,3-dihydro-1H-inden-6-ol (6-hydroxyindane), through a classic Williamson ether synthesis . This involves the deprotonation of the phenol to form a phenoxide, followed by an SN2 reaction with an ethylating agent.
This strategic approach utilizes two high-yielding, well-understood, and scalable named reactions, ensuring a reliable and efficient synthesis.
Caption: Retrosynthetic pathway for the target aldehyde.
Part I: Synthesis of 6-Ethoxy-2,3-dihydro-1H-indene (Precursor)
This initial stage focuses on the preparation of the key ether intermediate. The Williamson ether synthesis is the method of choice due to its reliability and operational simplicity.[1][2]
Principle & Causality
The reaction proceeds via an SN2 mechanism.[3][4]
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 2,3-dihydro-1H-inden-6-ol. This in-situ formation of the potassium phenoxide anion creates a potent nucleophile. K₂CO₃ is chosen for its low cost, ease of handling, and sufficient basicity to deprotonate phenols without causing unwanted side reactions.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the primary ethylating agent (e.g., ethyl iodide or ethyl bromide) in a classic SN2 fashion, displacing the halide and forming the ether linkage.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation (K⁺) while leaving the nucleophilic anion reactive, thus accelerating the SN2 reaction.[4]
Experimental Protocol: O-Ethylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |
| 2,3-dihydro-1H-inden-6-ol | 134.18 | 1.0 | (user-defined) |
| Ethyl Iodide (EtI) | 155.97 | 1.2 | (calculated) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (calculated) |
| N,N-Dimethylformamide (DMF) | - | - | (solvent) |
| Diethyl Ether | - | - | (extraction) |
| 1M NaOH solution | - | - | (wash) |
| Brine | - | - | (wash) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (drying) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydro-1H-inden-6-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add sufficient anhydrous DMF to dissolve the starting material and create a stirrable slurry.
-
Slowly add ethyl iodide (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or silica gel column chromatography to afford pure 6-ethoxy-2,3-dihydro-1H-indene.
Part II: Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (Target Molecule)
The final step is the formylation of the electron-rich ether intermediate using the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for introducing aldehyde functionalities onto activated aromatic rings.[6][7][8]
Principle & Mechanism
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution where the electrophile, known as the Vilsmeier reagent , is generated in situ.[9][10]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[8] This is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 6-ethoxy-2,3-dihydro-1H-indene attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating nature of the C6-ethoxy group directs this attack preferentially to the less sterically hindered ortho position (C5).
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. Upon addition of water, it is readily hydrolyzed to yield the final aryl aldehyde product.[10]
Caption: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |
| 6-Ethoxy-2,3-dihydro-1H-indene | 162.23 | 1.0 | (user-defined) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | (calculated) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | (reagent/solvent) |
| Dichloromethane (DCM) | - | - | (solvent, optional) |
| Sodium Acetate (NaOAc) | 82.03 | ~5 | (for workup) |
| Ethyl Acetate or Diethyl Ether | - | - | (extraction) |
| Saturated NaHCO₃ solution | - | - | (wash) |
| Brine | - | - | (wash) |
| Anhydrous Na₂SO₄ | - | - | (drying) |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate amount of anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Prepare a solution of 6-ethoxy-2,3-dihydro-1H-indene (1.0 eq) in a minimal amount of DMF or an inert solvent like dichloromethane.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[9]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH 7-8). This hydrolyzes the intermediate and neutralizes the acidic byproducts.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Extract the product into ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde as a pure solid.
Characterization of Final Product
The identity and purity of the synthesized 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde should be confirmed by standard analytical techniques.
Physicochemical & Spectroscopic Data:
| Property | Value |
| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde[11] |
| CAS Number | 876717-50-9[] |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | (Expected) Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.9 (t, 4H, Ar-CH₂-), ~2.1 (m, 2H, -CH₂-), ~1.4 (t, 3H, -OCH₂CH₃) ppm. (Predicted values based on structure) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), ~160 (C-OEt), ~145 (Ar-C), ~130 (Ar-C), ~125 (Ar-C-CHO), ~115 (Ar-CH), ~110 (Ar-CH), ~65 (-OCH₂), ~33 (Ar-CH₂), ~32 (Ar-CH₂), ~25 (-CH₂-), ~15 (-CH₃) ppm. (Predicted values based on structure) |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 & 2750 (Aldehyde C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spec (EI) | m/z 190 (M⁺), 161 (M⁺ - CHO), 147 (M⁺ - C₂H₅O) |
Conclusion
This guide outlines a robust and efficient two-step synthesis for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. The strategy leverages the Williamson ether synthesis for precursor formation followed by a regioselective Vilsmeier-Haack formylation. The detailed protocols and mechanistic explanations provide researchers with a solid foundation for the practical execution of this synthesis, enabling access to a versatile building block for further chemical exploration.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Grokipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. The Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
A1-Envirotech. Product List. [Link]
- Google Patents.
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]
-
ResearchGate. Synthesis and Optical Resolution of the Floral Odorant (±)-2,3Dihydro2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. [Link]
-
PubChem. CID 157980671. [Link]
-
SureChEMBL. Synthesis of (A) (11β,17α)-11-(Acetyloxy)-9-fluoro-17-(phenylthio)androsta-1,4-dien-3-one. [Link]
-
PubChem. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. [Link]
-
ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][]naphthyridine-3-carboxylic Acid Benzylamide. [Link]
-
NIST WebBook. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. [Link]
-
DXY. 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
ResearchGate. Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]
- Google Patents.
-
ResearchGate. Formyloxyacetoxyphenylmethane as an N -Formylating Reagent for Amines, Amino Acids, and Peptides. [Link]
-
ElectronicsAndBooks. Selective Formylation of 2-Aminopyridines. [Link]
-
ResearchGate. Adamantane Selective Hydroxylation by 2,6‐Dichloropyridine N‐Oxide and Organoruthenium(II) Polyoxometalates as Catalyst Precursors. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]
